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C.I. Direct violet 66

Cat. No.: B14781839
M. Wt: 1030.9 g/mol
InChI Key: WQVJQLJDLQCWRD-UHFFFAOYSA-L
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Description

Evolution of Direct Dyes and Their Significance in Contemporary Research

Direct dyes represent a class of colorants distinguished by their ability to be applied directly to cellulosic fibers like cotton, rayon, and paper without the need for a mordant. primachemicals.comdyestuffscn.com This straightforward application process, which involves dissolving the dye in water, revolutionized the textile industry by offering a cost-effective and simple method for achieving a wide spectrum of vibrant colors. primachemicals.com

The history of direct dyes began in 1884 with the discovery of Congo Red by Paul Böttiger. dyestuffscn.comchina-dyestuff.com Before this, dyeing cotton was a more laborious process often requiring mordants to fix the color, which offered low fastness. dyestuffscn.comchina-dyestuff.com The discovery of Congo Red, a symmetrical bis-azo dye derived from benzidine, established a new pathway for synthetic dye production through diazotization and coupling reactions. dyestuffscn.comchina-dyestuff.com Early direct dyes were predominantly benzidine-based azo structures. dyestuffscn.comchina-dyestuff.com

Over time, research and development in organic chemistry led to significant advancements. Concerns over the carcinogenicity of benzidine, which became apparent in the 1960s and 1970s, led to its ban and the phasing out of many early direct dye varieties. china-dyestuff.com This spurred the development of new structures, including those based on aniline (B41778), stilbene, and diaryl urea, as well as non-azo compounds like oxazine (B8389632) and phthalocyanine (B1677752) heterocyclic dyes. dyestuffscn.com A major focus of development was improving color fastness, particularly to light. china-dyestuff.com This led to the creation of direct dyes with integrated copper complex structures and those requiring after-treatments with copper salts to enhance durability. china-dyestuff.com In the 1970s and 1980s, research efforts were directed towards developing direct dyes stable at high temperatures (above 130°C) and under acidic conditions to accommodate the dyeing of polyester-cotton blends. china-dyestuff.com

Academic Context of C.I. Direct Violet 66 within Azo and Metal-Complexed Dyestuffs

This compound is chemically classified as a double azo dye and a metal-complexed dye. worlddyevariety.comsdc.org.uk Its synthesis involves the diazotization of two molecules of 3-Amino-4-hydroxybenzenesulfonamide, which are then coupled with Bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine, followed by conversion into a double copper complex. worlddyevariety.com

Azo Dyes: This class is characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. Azo dyes are the largest and most versatile class of organic dyestuffs, prized for their cost-effective synthesis and broad color range. iiardjournals.org The color of the dye is determined by the conjugated system of double bonds across the aromatic structures linked by the azo group. wikipedia.org The synthesis, involving diazotization and coupling, allows for a vast number of molecular variations. dyestuffscn.com Research in this area continues, with recent studies exploring aspects like the kinetics and mechanisms of azo dye degradation using substances such as ascorbic acid. researchgate.net

Metal-Complexed Dyes: These dyes are formed by coordinating a transition metal ion, such as copper, chromium, or cobalt, with a dye molecule that acts as a ligand. sdc.org.ukresearchgate.net This chelation process significantly improves the dye's properties, most notably its light fastness and wash fastness, compared to the parent dye. iiardjournals.orgresearchgate.net this compound incorporates copper into its structure, which is typical for enhancing the stability of direct dyes. worlddyevariety.comchina-dyestuff.com The metal is coordinated with the ortho,ortho'-dihydroxyazo groups formed during synthesis. sdc.org.uk The inclusion of metal ions makes the dye molecule larger and more complex, which can enhance its affinity for the substrate. researchgate.net

The dual classification of this compound as both an azo and a metal-complex dye places it at the intersection of two major areas of dye chemistry. It embodies the historical progression of direct dyes, where metal complexing was introduced to overcome the poor fastness properties of earlier, simpler azo structures. china-dyestuff.com

Table 2: Fastness Properties of this compound
PropertyGrade (ISO Standards)Source
Light Fastness6-7 chemicalbook.comworlddyevariety.comcycolorant.com
Washing (Fading)2 worlddyevariety.comcycolorant.com
Water (Fading)2 worlddyevariety.com
Soaping (Fading)2 chemicalbook.comworlddyevariety.com
Acid Resistance1-2 chemicalbook.comworlddyevariety.com
Alkali Resistance2 chemicalbook.comworlddyevariety.com
Rubbing (Dry)4-5 cycolorant.com
Rubbing (Wet)3 cycolorant.com

Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Current academic interest in this compound appears to be focused on its environmental fate and its application in analytical and materials science, rather than on the synthesis of new, similar structures. The compound serves as a model substance in studies related to environmental science and materials chemistry.

A notable research trajectory involves the environmental impact of metal-complexed dyes. One study investigated the fate of copper from several dyes, including this compound, during biological waste treatment processes. sdc.org.uk The research measured sorption coefficients using municipal treatment plant sludges, finding that a high percentage of the copper from the dyes becomes associated with the sludge. sdc.org.uk This line of inquiry is crucial for understanding the environmental footprint of such dyes and for developing effective wastewater treatment strategies.

Another area of research is the use of dyes in the creation of hybrid materials. Studies have explored the adsorption of various dyes onto silica (B1680970) particles to create novel pigments. researchgate.net While not mentioning this compound specifically, this field represents a potential application area, where the dye's properties could be utilized to create stable, colored inorganic-organic hybrid systems. researchgate.net

Despite these applications, significant knowledge gaps remain. Much of the publicly available information on this compound is from technical data sheets provided by chemical suppliers. worlddyevariety.comsdinternational.comenochdye.com There is a comparative lack of in-depth, peer-reviewed academic studies focusing on its specific photochemical degradation pathways, the precise nature of its interactions in biological systems at a molecular level, or its potential in advanced applications like sensors or photovoltaics. While its general utility in biological staining is mentioned, specific protocols and mechanisms of action are not well-documented in academic literature. medchemexpress.comcaltagmedsystems.co.uk Further research could explore these areas to fully characterize the compound and unlock its potential for novel scientific and technological applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H23Cu2N7Na2O14S4 B14781839 C.I. Direct violet 66

Properties

Molecular Formula

C32H23Cu2N7Na2O14S4

Molecular Weight

1030.9 g/mol

IUPAC Name

disodium;copper;4-hydroxy-7-[[5-hydroxy-6-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C32H25N7O14S4.2Cu.2Na/c33-54(44,45)19-3-7-25(40)23(13-19)36-38-29-27(56(48,49)50)11-15-9-17(1-5-21(15)31(29)42)35-18-2-6-22-16(10-18)12-28(57(51,52)53)30(32(22)43)39-37-24-14-20(55(34,46)47)4-8-26(24)41;;;;/h1-14,35,40-43H,(H2,33,44,45)(H2,34,46,47)(H,48,49,50)(H,51,52,53);;;;/q;;;2*+1/p-2

InChI Key

WQVJQLJDLQCWRD-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=CC(=C5)S(=O)(=O)N)O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=CC(=C6)S(=O)(=O)N)O)O.[Na+].[Na+].[Cu].[Cu]

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of C.i. Direct Violet 66

Detailed Chemical Synthesis Pathways for C.I. Direct Violet 66

Diazotization and Coupling Reactions in this compound Synthesis

The initial and critical stage in the synthesis of this compound is the diazotization of the primary aromatic amine, 3-Amino-4-hydroxybenzenesulfonamide. This reaction is typically carried out in an aqueous medium under acidic conditions, most commonly using hydrochloric acid and a solution of sodium nitrite. nih.gov Precise temperature control is paramount, with the reaction mixture maintained between 0 and 5°C to ensure the stability of the resulting diazonium salt, which is highly reactive and prone to decomposition at higher temperatures. youtube.com

The generalized reaction for the formation of the diazonium salt is as follows: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Once the diazonium salt of 3-Amino-4-hydroxybenzenesulfonamide is formed, it undergoes an electrophilic aromatic substitution reaction, known as azo coupling, with the coupling component, Bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine. This coupling reaction is sensitive to pH. The coupling to an activated benzene (B151609) ring, such as a phenol (B47542) or an aniline (B41778) derivative, preferentially occurs at the para position to the activating group if it is available. wikipedia.org The reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and the activated aromatic ring of the coupling component serves as the nucleophile. slideshare.net

The coupling reaction for this compound involves the reaction of two moles of the diazonium salt with one mole of the coupling component, resulting in a disazo compound.

Metal Complexation Strategies in the Formation of this compound

The final step in the synthesis of this compound is the introduction of copper to form a stable metal complex. This complexation significantly enhances the light fastness and wash fastness of the dye. The disazo dye formed in the previous step possesses ortho-hydroxy groups relative to the azo linkages, which act as chelating sites for the copper ions.

The copper complexation is typically achieved by treating the disazo dye with a copper salt, such as copper(II) sulfate (B86663), in an aqueous solution. The reaction conditions, including temperature, pH, and the presence of any auxiliary agents, are carefully controlled to ensure the formation of the desired 1:2 copper-to-dye complex. In this "double copper complex," two copper atoms are incorporated into the final dye molecule. worlddyevariety.com The resulting structure is a more rigid and larger molecule, which contributes to its improved fastness properties.

Comparative Analysis of Synthetic Routes for Optimized Yield and Purity

While the fundamental synthetic route for this compound is well-established, variations in reaction conditions and methodologies can significantly impact the final yield and purity of the product. Key parameters that are often optimized include:

ParameterInfluence on Yield and Purity
Purity of Intermediates The use of high-purity 3-Amino-4-hydroxybenzenesulfonamide and Bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine is crucial to avoid side reactions and the formation of impurities that can be difficult to remove. nih.gov
Diazotization Temperature Maintaining a low temperature (0-5°C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt, which would otherwise lead to reduced yield and the formation of byproducts. youtube.com
pH Control The pH of the coupling reaction must be carefully controlled to ensure the desired coupling position and to prevent unwanted side reactions. The reactivity of the coupling component is pH-dependent.
Reaction Time Sufficient reaction time for both the coupling and complexation steps is necessary to ensure the completion of the reactions and maximize the yield.
Isolation and Purification The method of isolating the final dye, such as salting out, followed by filtration and washing, plays a significant role in removing unreacted starting materials and byproducts, thereby increasing the purity of the final product.

Modern approaches to optimize yield and purity include the use of microreactors, which offer better control over reaction parameters like temperature and mixing, leading to more consistent product quality.

Mechanistic Elucidation of Reaction Dynamics in this compound Production

The formation of this compound is governed by the principles of electrophilic aromatic substitution and coordination chemistry.

The diazotization reaction proceeds through the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The primary amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and the elimination of a water molecule to form the diazonium ion.

The azo coupling reaction is a classic example of electrophilic aromatic substitution. The diazonium ion, a weak electrophile, attacks the electron-rich coupling component. The presence of activating groups, such as the hydroxyl and amino groups on the Bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine, directs the substitution to the ortho and para positions. The reaction proceeds through a sigma complex intermediate, which then loses a proton to restore the aromaticity of the ring and form the stable azo linkage.

The copper complexation involves the coordination of the copper(II) ions with the oxygen atoms of the ortho-hydroxy groups and the nitrogen atoms of the azo groups. This forms a stable chelate ring structure. The exact nature of the bonding and the geometry of the complex can influence the final color and properties of the dye. Spectroscopic and kinetic studies are often employed to understand the formation and stability of these metal complexes. nih.gov

Novel Approaches in this compound Synthesis

Research in dye synthesis continues to evolve, with a focus on developing more efficient, economical, and environmentally friendly processes.

Catalytic Enhancements in Azo Coupling and Metal Chelation

While traditional azo coupling reactions are well-established, researchers are exploring the use of catalysts to enhance reaction rates and selectivity. The use of phase transfer catalysts has been shown to accelerate coupling reactions in some systems. researchgate.net For the metal chelation step, the choice of the copper salt and the use of ligands or buffers can influence the rate and efficiency of complex formation.

Recent advancements in catalysis also include the development of photoredox catalysts for C-H bond arylation using aryl diazonium salts, which could represent a future direction for more sustainable dye synthesis. googleapis.com Furthermore, studies on the catalytic degradation of azo dyes using nanoparticles also provide insights into the stability and reactivity of these compounds, which can inform the design of more robust dyes. acs.org

Green Chemistry Principles in this compound Manufacturing

The application of green chemistry principles to the manufacturing of this compound is crucial for mitigating its environmental impact. The conventional synthesis, which involves diazotization of 3-Amino-4-hydroxybenzenesulfonamide and subsequent coupling with Bis(4-hydroxy-2-sulfonaphthalene-7-yl)amine followed by copper complexation, presents several areas for improvement from a green chemistry perspective. worlddyevariety.com Key areas of focus include the use of hazardous reagents, generation of waste, and energy consumption.

Atom Economy and Waste Prevention: The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a critical metric. researchgate.net In traditional azo dye synthesis, side reactions and the use of excess reagents can lead to the formation of byproducts, reducing the atom economy and generating chemical waste that requires treatment. nih.gov Advanced synthetic methods aim to improve reaction selectivity and yield, thereby minimizing waste at the source.

Energy Efficiency: Many conventional dye synthesis reactions require heating for extended periods. Microwave-assisted and ultrasound-assisted syntheses offer significant advantages in terms of energy efficiency. These methods can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. sphinxsai.comnih.gov

The following interactive data table provides a comparative overview of conventional and greener synthetic methodologies for compounds analogous to this compound, highlighting the improvements in reaction time and yield.

Synthetic MethodReactantsCatalyst/MediumReaction TimeYield (%)Reference
Conventional HeatingAromatic amines, Coupling agentsTraditional acid/base2-15 hoursLower sphinxsai.com
Microwave-AssistedAromatic amines, Coupling agentsCaCl2 / Solvent-free2-8 minutesHigher (10-30% increase) sphinxsai.comjaveriana.edu.co
Ultrasound-AssistedAromatic amines, Coupling agentsVariousShorter than conventionalImproved nih.gov

Detailed Research Findings:

Recent research has demonstrated the potential of various green chemistry approaches in the synthesis of azo dyes and their metal complexes. For example, microwave-assisted synthesis of heterocyclic molecules has been shown to reduce reaction times from hours to minutes and increase yields by 10-30% compared to conventional methods. sphinxsai.com A comparative study on the synthesis of tri-substituted imidazoles found that microwave-assisted reactions produced greater yields in minimal time. eurekaselect.com

In the context of copper-complex azo dyes, research has explored the use of novel catalysts and synthetic routes. Copper-based azo dye catalysts have been synthesized and characterized for their efficiency in various chemical transformations. arabjchem.orgdntb.gov.ua These studies provide a foundation for developing more sustainable catalytic systems for the metallization step in this compound production.

Furthermore, the development of green chemistry metrics provides a framework for evaluating the "greenness" of a chemical process. researchgate.netmdpi.comscientificupdate.comacsgcipr.orgresearchgate.net Metrics such as atom economy, E-factor (environmental factor), and process mass intensity (PMI) can be applied to quantify the environmental footprint of this compound manufacturing and to assess the improvements offered by newer, greener methodologies. The ACS Green Chemistry Institute Pharmaceutical Roundtable, for instance, has championed the use of PMI to drive more sustainable manufacturing processes. acsgcipr.orgresearchgate.net

While specific research on the green synthesis of this compound is not extensively documented in publicly available literature, the principles and methodologies developed for other azo dyes provide a clear roadmap for future research and industrial implementation. The adoption of these green chemistry principles holds the key to a more sustainable future for the dye manufacturing industry.

Environmental Fate, Transport, and Impact of C.i. Direct Violet 66 in Aquatic and Terrestrial Systems

Environmental Distribution and Persistence Mechanisms of C.I. Direct Violet 66

The environmental distribution and persistence of this compound are intrinsically linked to its chemical structure as a large, water-soluble, and metal-complexed azo dye. Upon its release into the environment, typically through industrial wastewater effluents, its fate is governed by a combination of physical, chemical, and biological processes.

Direct dyes, including this compound, are designed to have a high affinity for cellulosic fibers, a property that also influences their environmental interactions. meghmaniglobal.com In aquatic systems, the dye's water solubility facilitates its dispersal. However, its complex aromatic structure and the presence of the copper complex contribute to its resistance to degradation. researchgate.net Azo dyes, in general, are known for their persistence in the environment, with some estimates suggesting they can remain for extended periods. core.ac.uk

The persistence of this compound is further enhanced by its stability against light, chemical, and microbial degradation. The azo bonds (-N=N-) are relatively stable, particularly under aerobic conditions. The degradation of azo dyes often involves the reductive cleavage of these bonds, a process that is more likely to occur in anaerobic environments such as sediments and some wastewater treatment systems. This cleavage can lead to the formation of aromatic amines, which are of significant environmental concern due to their potential toxicity. researchgate.net

The copper complex within the this compound molecule adds another layer of complexity to its environmental persistence. While the metal complex enhances the dye's stability, the potential for the release of copper ions into the environment under certain conditions is a concern.

Bioavailability and Environmental Partitioning of this compound Analogues

The bioavailability and environmental partitioning of a chemical determine its potential for uptake by organisms and its distribution across different environmental compartments, such as water, soil, and sediment. For this compound, its high molecular weight and water solubility suggest a lower potential for bioaccumulation in fatty tissues of organisms compared to more lipophilic (fat-soluble) compounds.

However, the partitioning behavior of direct dyes is not solely governed by lipophilicity. Their affinity for solid matrices, such as sediments and soil organic matter, can be significant. This adsorption to solids can act as a sink for the dye, removing it from the water column but potentially creating a long-term source of contamination in terrestrial and benthic environments. The extent of this partitioning is influenced by factors such as the organic carbon content of the soil or sediment, pH, and the presence of other ions.

Table 1: Environmental Partitioning Parameters for Analogous Dyes

ParameterRepresentative Value for Analogous DyesEnvironmental Implication
Soil Organic Carbon-Water Partitioning Coefficient (Koc) HighStrong adsorption to soil and sediment, leading to accumulation in these compartments.
Bioconcentration Factor (BCF) Low to ModerateLower potential for direct bioaccumulation in aquatic organisms from water, but uptake through ingestion of contaminated sediment is possible.

Note: The values presented are representative of direct and azo dyes and are intended to provide a general understanding due to the lack of specific data for this compound.

Ecotoxicological Pathways and Environmental Endpoints in Relevant Dye Classes

The ecotoxicological effects of this compound and related dyes are a primary area of environmental concern. The introduction of these compounds into aquatic ecosystems can have several adverse impacts.

One of the most immediate effects of dye pollution is the coloration of water bodies. This can reduce light penetration, thereby inhibiting the photosynthesis of aquatic plants and algae, which form the base of the aquatic food web. core.ac.uk This disruption can have cascading effects on the entire ecosystem.

The toxicity of azo dyes and their degradation products is another significant concern. While the parent dye molecule may have a certain level of toxicity, the aromatic amines formed during the breakdown of the azo linkage are often more toxic and can be carcinogenic or mutagenic. researchgate.net

The copper present in the this compound complex also contributes to its potential ecotoxicity. While copper is an essential micronutrient for many organisms, elevated concentrations can be toxic, particularly to aquatic invertebrates and fish.

Assessing the ecotoxicity of a substance involves determining its effects on various organisms at different trophic levels. Standardized tests are used to measure endpoints such as the concentration that is lethal to 50% of a test population (LC50) or the concentration that causes a specific effect in 50% of the population (EC50). While specific ecotoxicological data for this compound is scarce, data from related azo and metal-complexed dyes can provide an indication of its potential impact.

Table 2: Ecotoxicological Endpoints for Analogous Azo and Metal-Complexed Dyes

OrganismTest TypeEndpointRepresentative Value (mg/L) for Analogous Dyes
Fish (e.g., Zebrafish) AcuteLC50 (96h)10 - 100
Aquatic Invertebrate (e.g., Daphnia magna) AcuteEC50 (48h)1 - 50
Algae (e.g., Scenedesmus subspicatus) Growth InhibitionEC50 (72h)0.1 - 10

Note: These values are representative of the broader class of azo and metal-complexed dyes and should be interpreted with caution as the specific toxicity of this compound may vary.

Advanced Remediation and Treatment Technologies for C.i. Direct Violet 66 in Aqueous Matrices

Adsorption-Based Removal of C.I. Direct Violet 66

Adsorption is a widely studied method for dye removal due to its efficiency and potential for adsorbent regeneration. The process involves the accumulation of the dye molecules onto the surface of a solid adsorbent. Research into the adsorption of this compound, also known as Chlorantine Fast Violet 5BLL, has explored its interaction with materials in the context of dyeing processes, which provides foundational knowledge for wastewater treatment applications.

Development of Novel Adsorbents for this compound Capture

The development of novel adsorbents with high selectivity and capacity is crucial for effective dye removal. While extensive research exists for many common dyes, specific studies on this compound with advanced materials are limited. However, principles from related research can inform potential strategies.

Metal-Organic Frameworks (MOFs) and Their Derivatives

There is currently a lack of specific published research investigating the use of Metal-Organic Frameworks (MOFs) for the direct removal of this compound from wastewater.

Bio-Nanocomposites and Biopolymer-Based Materials
Chemically Modified Activated Carbons and Mineral Adsorbents

While chemically modified activated carbons are frequently used for dye adsorption, specific data on their performance for this compound is sparse. medchemexpress.com However, early studies on the dyeing of viscose rayon with this compound have shown that the presence of bivalent and trivalent cations influences its adsorption. researchgate.netresearchgate.netresearchgate.net This research indicated that the adsorption of the dye is dependent on the size of the ions rather than their electrical charge, with a linear relationship observed between the saturation values and the ionic radii of the cations present. researchgate.netresearchgate.netresearchgate.net This suggests that mineral adsorbents or modified carbons where surface chemistry is altered by specific ions could be a promising avenue for future research.

Kinetic and Isotherm Modeling of this compound Adsorption Processes

Detailed kinetic and isotherm modeling studies are essential to understand the mechanism and efficiency of an adsorption process. Such analyses determine the rate of dye uptake and the equilibrium distribution of dye molecules between the adsorbent and the solution. Due to the limited number of specific adsorption studies for this compound, comprehensive kinetic and isotherm data are not available.

Thermodynamic Analysis of this compound Adsorption

Thermodynamic analysis, which involves the evaluation of parameters like Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), helps to determine the spontaneity and nature of the adsorption process (e.g., whether it is endothermic or exothermic). Studies have examined the effect of temperature on the adsorption of this compound onto viscose rayon fibers. researchgate.netresearchgate.netresearchgate.net However, a full thermodynamic analysis for the purpose of wastewater remediation using specific adsorbents has not been published.

Regeneration and Reusability Studies of Adsorbent Materials

The economic viability and sustainability of adsorption processes for dye removal are heavily dependent on the ability to regenerate and reuse the adsorbent materials. researchgate.net While specific studies on the regeneration of adsorbents for this compound are not extensively documented in publicly available research, the principles and methods applied to other dyes, particularly other direct and reactive dyes, provide a strong framework for understanding potential regeneration strategies. researchgate.netnih.gov

Regeneration techniques aim to desorb the dye molecules from the adsorbent surface, restoring its adsorptive capacity for subsequent cycles. nih.govrun.edu.ng The choice of regeneration method depends on the nature of the adsorbent and the adsorbate-adsorbent interactions. Common methods include thermal, chemical, and microbial regeneration. run.edu.ng

Chemical Regeneration: This is a widely used method that involves washing the spent adsorbent with a specific eluent to desorb the dye. researchgate.netrun.edu.ng Acidic or basic solutions are often effective. For instance, a 0.1 M NaOH solution has been successfully used to desorb reactive dyes from modified spent coffee grounds, with desorption efficiencies ranging from 84.10% to 98.80% over three cycles. cetjournal.it Similarly, both acidic (HCl) and alkaline (NaOH) solutions have been shown to effectively regenerate various adsorbents used for dye removal, allowing for multiple reuse cycles. researchgate.net For anionic dyes like this compound, altering the pH to create a repulsive electrostatic force between the now negatively charged adsorbent surface and the anionic dye can facilitate desorption.

Thermal Regeneration: This high-temperature process is effective for robust adsorbents like activated carbon. nih.govrun.edu.ng It typically involves drying, high-temperature desorption in an inert atmosphere, and gasification of residual organics. nih.gov While effective, it is an energy-intensive and can lead to a 5-15% loss of the adsorbent material per cycle. nih.gov

Microbial Regeneration: This emerging technique utilizes microorganisms to biodegrade the adsorbed dyes, thus cleaning the adsorbent surface. run.edu.ng It is considered an environmentally friendly option but is dependent on the biodegradability of the target dye. mdpi.com

The reusability of an adsorbent is a key performance indicator. For example, a study on the removal of Direct Blue 78 showed that chitosan (B1678972) and β-cyclodextrin-based polymers could be effectively reused. mdpi.com Another study on APTES-modified spent coffee grounds demonstrated high adsorption capacities maintained over three cycles for reactive dyes. cetjournal.it The stability and reusability of Bi₂MoO₆/GO nanoflakes were demonstrated over seven cycles for the degradation of Direct Violet 51, with degradation efficiency decreasing from 99.82% to 93.84%. ppaspk.org

Table 1: Examples of Adsorbent Regeneration and Reusability for Various Dyes

AdsorbentTarget Dye(s)Regeneration MethodReusabilityReference
APTES-modified spent coffee groundsReactive Yellow 2, Reactive Blue 5, Reactive Orange 160.1 M NaOHHigh adsorption capacity maintained for 3 cycles cetjournal.it
Bi₂MoO₆/GO nanoflakesDirect Violet 51Washing and drying7 cycles with degradation from 99.82% to 93.84% ppaspk.org
Chitosan-NaOH and β-CDs-EPI polymersDirect Blue 78Not specifiedNot specified, but part of a sequential treatment system mdpi.com
PACH and PCH materialsBasic Blue-41Not specified7 cycles with 25% efficiency loss for PACH researchgate.net

It is important to note that while these studies provide valuable insights, the optimal regeneration conditions and the reusability of any given adsorbent for this compound would need to be determined through specific experimental investigation.

Oxidative Degradation of this compound

Oxidative degradation processes offer a destructive approach to dye remediation, breaking down the complex dye molecules into simpler, less harmful compounds. nih.gov These methods are particularly effective for recalcitrant azo dyes like this compound.

Photocatalytic Degradation Mechanisms of Azo Dyes

Photocatalysis is an advanced oxidation process that utilizes a semiconductor photocatalyst and a light source to generate highly reactive oxidative species, primarily hydroxyl radicals (•OH). nih.gov When the semiconductor is irradiated with light of sufficient energy, electrons are excited from the valence band to the conduction band, leaving behind a positive hole. nih.gov These electron-hole pairs initiate redox reactions with water and oxygen to produce radicals that can non-selectively degrade organic pollutants. aimspress.com The azo bond (-N=N-), which is the chromophore in azo dyes, is a primary target for oxidative attack. researchgate.net

A variety of semiconductor materials have been investigated for the photocatalytic degradation of dyes, with titanium dioxide (TiO₂) and zinc oxide (ZnO) being the most common due to their efficiency, stability, and low cost. nih.govresearchgate.net While specific studies on this compound are scarce, research on other direct violet dyes provides valuable insights.

For instance, Bi₂MoO₆/GO (Bismuth Molybdate/Graphene Oxide) composite nanoflakes have been shown to be a promising solar light-driven photocatalyst for the degradation of Direct Violet 51. ppaspk.org The composite material exhibited 99.00% degradation of the dye within 80 minutes under solar light. ppaspk.org Other semiconductor materials investigated for dye degradation include ZrO₂, Fe₂O₃, CuO, Cu₂O, and Nb₂O₅. researchgate.net The photocatalytic activity of these materials is influenced by factors such as their crystal structure, surface area, and band gap energy. researchgate.net For example, ZnO nanonails with a high specific surface area (56.8 m²/g) demonstrated a ~95% degradation rate for crystal violet within 70 minutes. aimspress.com

The development of composite photocatalysts, such as Bi₂MoO₆/UiO-66(Zr), is a promising area of research. researchgate.net These composites can enhance photocatalytic activity by improving light absorption and reducing the recombination rate of photogenerated electron-hole pairs. researchgate.net

The efficiency of the photocatalytic degradation of dyes is significantly influenced by several operational parameters, including pH and catalyst dosage. researchgate.net

Effect of pH: The pH of the solution can affect the surface charge of the photocatalyst and the ionization state of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface. researchgate.netresearchgate.net For anionic dyes like this compound, a lower pH is generally favorable as it leads to a positively charged catalyst surface, promoting electrostatic attraction with the anionic dye molecules. gigvvy.comscispace.com Conversely, at higher pH values, both the catalyst surface and the anionic dye are negatively charged, leading to electrostatic repulsion and a decrease in degradation efficiency. ppaspk.orgscispace.com For example, the photocatalytic degradation of Direct Violet 51 using Bi₂MoO₆/GO nanoflakes was found to be most effective at a neutral pH of 7. ppaspk.org

Effect of Catalyst Dosage: The concentration of the photocatalyst is another critical parameter. Initially, an increase in the catalyst dosage leads to a higher number of active sites available for dye adsorption and photocatalysis, resulting in an increased degradation rate. researchgate.net However, beyond an optimal dosage, the degradation efficiency may decrease due to light scattering by the excess catalyst particles, which reduces the penetration of light into the solution. ppaspk.orgresearchgate.net For the degradation of Direct Violet 51 with Bi₂MoO₆/GO nanoflakes, the optimal catalyst dose was found to be 100 mg, with a further increase to 150 mg causing a decrease in photocatalytic activity. ppaspk.org

Table 2: Influence of Operational Parameters on Photocatalytic Degradation of Similar Dyes

DyePhotocatalystOptimal pHOptimal Catalyst DosageReference
Direct Violet 51Bi₂MoO₆/GO nanoflakes7100 mg ppaspk.org
Methyl VioletTiSiW₁₂O₄₀/TiO₂91 g/L researchgate.net
Acid Blue 113ZnS/TiO₂6.20.5 g

Advanced Oxidation Processes (AOPs) for this compound Mineralization

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to mineralize organic pollutants into CO₂, water, and inorganic ions. AOPs are considered highly effective for the treatment of wastewater containing recalcitrant organic compounds like synthetic dyes. researchgate.net

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. researchgate.net The photo-Fenton process enhances the production of hydroxyl radicals through the use of UV or visible light, which also facilitates the regeneration of Fe²⁺ from Fe³⁺. researchgate.netnih.gov

The classic Fenton reaction is as follows: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The photo-Fenton process includes the photolysis of H₂O₂ and the photoreduction of Fe³⁺: H₂O₂ + hν → 2 •OH Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

These processes have been shown to be effective in degrading a variety of dyes. For example, the photo-Fenton process was found to be more effective than the Fenton process for the degradation of crystal violet, with a higher observed rate constant. researchgate.net In the degradation of the azo dye C.I. Direct Orange 39, the simultaneous use of UV irradiation with Fenton's reagents significantly increased the degradation efficiency. researchgate.net A study on the heterogeneous photo-Fenton degradation of acid orange 7 using a red mud biochar catalyst achieved nearly 100% decolorization and 87% mineralization under visible light. nih.gov

The efficiency of Fenton and photo-Fenton systems is dependent on parameters such as the concentrations of Fe²⁺ and H₂O₂, and the pH of the solution, which is typically acidic (around 3) for optimal performance. researchgate.netresearchgate.netnih.gov

While specific data for this compound is limited, the proven efficacy of Fenton and photo-Fenton processes on other azo dyes suggests their strong potential for the effective mineralization of this compound. researchgate.netnih.gov

Ozonation and Combined Ozonation-UV Strategies

Ozonation is a potent advanced oxidation process (AOP) recognized for its high efficiency in decolorizing textile effluents. Ozone (O₃) directly attacks the chromophoric groups of dye molecules, leading to rapid color removal. For instance, in the treatment of effluents containing direct dyes, ozonation can achieve nearly complete decolorization in a very short time. Studies on analogous dyes, such as C.I. Direct Blue 199, have shown that ozonation alone can remove almost 100% of the color within 5 to 15 minutes. nih.gov However, while color removal is rapid, the mineralization of the dye molecule into simpler, non-toxic compounds like CO₂, water, and inorganic ions is often incomplete, resulting in low total organic carbon (TOC) reduction. nih.gov

Electrochemical Oxidation Approaches

Electrochemical oxidation has emerged as a robust technology for the treatment of wastewater containing persistent organic pollutants like azo dyes. This method can be broadly categorized into direct and indirect oxidation. mdpi.com

Direct Oxidation: In this approach, the dye molecules are adsorbed onto the anode surface and destroyed via electron transfer. The efficiency of this process is highly dependent on the anode material. Electrodes with high oxygen evolution overpotential, such as Boron-Doped Diamond (BDD), are particularly effective because they facilitate the generation of hydroxyl radicals (•OH) from water oxidation on their surface. fapesp.br Studies on dyes like Acid Violet 7 using Si/BDD and Nb/BDD electrodes have demonstrated complete decolorization at current densities of 30-60 mA cm⁻² within 120 minutes. fapesp.br

Indirect Oxidation: This process involves the electrochemical generation of strong oxidizing agents in the bulk solution, which then chemically degrade the dye molecules. mdpi.com Common electrogenerated oxidants include active chlorine (hypochlorite) from chloride ions and hydrogen peroxide in the electro-Fenton process. mdpi.commdpi.com The presence of salts like NaCl can significantly accelerate the degradation process by generating active chlorine, leading to faster mineralization and decolorization compared to direct electrolysis alone. mdpi.com

The performance of electrochemical oxidation is governed by several key operational parameters. The choice of anode material, current density, initial dye concentration, supporting electrolyte, and pH all play crucial roles in the efficiency of color and COD removal. mdpi.comresearchgate.net For instance, in the electrochemical treatment of Crystal Violet, optimal conditions were identified as a pH of 8 and a current density of 1.2 mA/cm², which resulted in over 99% color removal and over 80% COD removal. researchgate.net

Identification of Degradation Intermediates and Proposed Degradation Pathways

Understanding the degradation pathway of this compound and its intermediates is crucial for assessing the detoxification efficacy of a treatment process. While specific studies on this compound are limited, research on analogous direct azo dyes provides insight into the probable transformation products.

During advanced oxidation processes like ozonation, the initial attack by ozone and hydroxyl radicals typically targets the azo bond (-N=N-) and the aromatic rings of the dye molecule. This leads to the cleavage of the chromophore, resulting in rapid decolorization. The breakdown of the complex structure of a disazo dye like this compound would proceed through multiple steps.

A study on the degradation of a similar dye, C.I. Direct Red 23, by ozonation combined with sonolysis, identified several intermediate products through Gas Chromatography-Mass Spectrometry (GC-MS) and Ion Chromatography. nih.gov The breakdown pathway likely involves:

Cleavage of the azo linkages, breaking the molecule into smaller aromatic fragments.

Hydroxylation of the aromatic rings.

Ring-opening of these aromatic intermediates to form aliphatic compounds.

Further oxidation into smaller organic acids and eventually, complete mineralization to CO₂, water, nitrate, and sulfate (B86663) ions.

Based on analogous dye studies, the degradation of this compound is hypothesized to produce the intermediates listed in the table below.

Intermediate CompoundAnalytical MethodReference
Naphthalene-2-sulfonic acidGC-MS nih.gov
1-NaphtholGC-MS nih.gov
Formic acidIon Chromatography nih.gov
Acetic acidIon Chromatography nih.gov
Oxalic acidIon Chromatography nih.gov
UreaGC-MS nih.gov
Nitrate ions (NO₃⁻)Ion Chromatography nih.gov
Sulfate ions (SO₄²⁻)Ion Chromatography nih.gov

This proposed pathway underscores that while decolorization may be rapid, the complete degradation of the initial dye into harmless inorganic substances involves a series of complex reactions and the formation of multiple transient intermediates. nih.gov

Bioremediation and Biodegradation of Azo Dyes

Microbial Decolorization and Detoxification of Analogous Dyes

Bioremediation offers an environmentally compatible and cost-effective alternative for treating azo dye effluents. A wide variety of microorganisms, including bacteria, fungi, and yeasts, have demonstrated the ability to decolorize and detoxify azo dyes. nih.gov The process can occur under anaerobic, anoxic, or aerobic conditions, often involving initial adsorption of the dye to the microbial biomass followed by enzymatic degradation. nih.govnih.gov

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are highly effective in degrading a broad spectrum of dyes due to their non-specific extracellular lignin-modifying enzymes. nih.gov Studies have shown that P. chrysosporium can decolorize analogous dyes such as Direct Yellow 27 and Reactive Black 5 with efficiencies exceeding 80% within 10 days. nih.gov Importantly, this decolorization is often accompanied by a significant reduction in phytotoxicity, indicating true detoxification. nih.gov

Bacterial consortia, often isolated from contaminated soil or sludge, are also potent in dye removal. A moderately alkaliphilic bacterial consortium demonstrated the ability to decolorize Direct Blue 151 and Direct Red 31 by over 95% within five days, even at concentrations of 200 mg/L. scielo.br Such consortia are particularly valuable as they can be effective under the alkaline conditions typical of textile industry wastewater. scielo.br The efficiency of microbial decolorization is influenced by factors like initial dye concentration, pH, temperature, and the availability of co-substrates like carbon and nitrogen sources. scielo.br

Microorganism/ConsortiumAnalogous Dye TreatedDecolorization EfficiencyReference
Phanerochaete chrysosporium ME-446Direct Yellow 2782% (in 10 days) nih.gov
Phanerochaete chrysosporium ME-446Reactive Black 589% (in 10 days) nih.gov
Alkaliphilic Bacterial ConsortiumDirect Blue 15197.6% (in 5 days) scielo.br
Alkaliphilic Bacterial ConsortiumDirect Red 3195.3% (in 5 days) scielo.br

Enzymatic Degradation Mechanisms

The microbial degradation of azo dyes is mediated by specific enzymes that catalyze the breakdown of the dye's structure. The primary enzymes involved are azoreductases and oxidoreductases like laccases and peroxidases. ijcmas.com

Azoreductases: These enzymes are responsible for the reductive cleavage of the azo bond (-N=N-), which is typically the first and rate-limiting step in biodegradation, leading to decolorization. researchgate.net This reduction breaks the dye molecule into corresponding aromatic amines. Azoreductases are often flavin-dependent or flavin-free and use NADH or NADPH as electron donors. researchgate.netnih.gov The reduction process is generally favored under anaerobic or anoxic conditions, as oxygen can compete for the reduced electron carriers. researchgate.net The resulting aromatic amines are often colorless but can still be toxic and require a subsequent aerobic degradation step for complete mineralization. ijcmas.com

Laccases and Peroxidases: These are primarily oxidative enzymes, commonly produced by white-rot fungi. ijcmas.comresearchgate.net Laccases are multi-copper oxidases that degrade azo dyes through a non-specific free-radical mechanism. ijcmas.compsu.edu They oxidize phenolic compounds, and in the case of azo dyes, they can oxidize the hydroxyl or amino groups, leading to the breakdown of the chromophore without necessarily forming toxic aromatic amines as primary products. psu.edu The activity of laccases can be significantly enhanced by small molecules known as redox mediators (e.g., ABTS), which act as electron shuttles between the enzyme and the dye molecule. psu.edu Lignin peroxidases and manganese peroxidases are other powerful oxidative enzymes that contribute to dye degradation, using hydrogen peroxide as an oxidizing agent. ijcmas.com

Bioreactor Design and Optimization for Dye Wastewater Treatment

The successful application of bioremediation on an industrial scale depends on the design and optimization of efficient bioreactors. Various bioreactor configurations have been developed to treat dye-containing wastewater, each with specific advantages. tandfonline.com

Sequential Anaerobic-Aerobic Systems: Since the complete mineralization of azo dyes often requires an initial anaerobic reduction followed by an aerobic oxidation of the resulting amines, two-stage bioreactor systems are highly effective. ijcmas.comresearchgate.net An anaerobic stage, such as an upflow stirred packed-bed reactor (USPBR), can achieve very high decolorization rates (e.g., 99% for Acid Orange 7). researchgate.net The effluent from this stage is then passed to an aerobic reactor, like a moving bed biofilm reactor (MBBR) or a trickling filter, to degrade the aromatic amines. scielo.brscielo.br

Membrane Bioreactors (MBRs): MBRs integrate biological degradation with membrane filtration, producing a high-quality effluent. mdpi.com Novel designs, such as a ceramic-supported carbon membrane bioreactor (CSCM), can serve multiple functions: providing a surface for biofilm formation, acting as a redox mediator to enhance the decolorization rate, and filtering the treated water. mdpi.com Such a system achieved 98% decolorization of Acid Orange 7. mdpi.com

Optimization Strategies: The performance of bioreactors can be enhanced through several optimization strategies:

Hydraulic Retention Time (HRT): Adjusting the HRT is critical. A shorter HRT might be insufficient for complete degradation, while a very long HRT reduces the treatment capacity. researchgate.netscielo.br

Support Media: The use of support media with a high specific surface area, like Kaldnes K1-type biomedia or polyurethane foam, promotes biofilm growth and increases the microbial population within the reactor. scielo.brscielo.br

Redox Mediators: Adding redox mediators, such as anthraquinone-2-sulfonate (AQS), to anaerobic reactors can significantly accelerate the rate of azo bond reduction and improve color removal efficiency. scielo.brscielo.br

Immobilization: Immobilizing microbial cells or enzymes on various supports can increase their stability, protect them from toxic substances, and allow for easier reuse, which is particularly useful in continuous flow systems like packed-bed reactors. tandfonline.com

Advanced Spectroscopic Characterization and Analytical Methodologies for C.i. Direct Violet 66

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative and Qualitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for both the qualitative and quantitative analysis of dyes. The color of a dye is a direct consequence of its absorption of light in the visible region of theelectromagnetic spectrum (approximately 400-700 nm). C.I. Direct Violet 66, being purple, absorbs light in the yellow-green region of the spectrum. The wavelength of maximum absorbance (λmax) is a characteristic feature of the dye's chromophoric system, which for this compound is its extensive system of conjugated double bonds within the double azo structure.

For quantitative analysis, the absorbance of a solution of this compound at its λmax is directly proportional to its concentration, following the Beer-Lambert Law. This relationship allows for the precise determination of the dye's concentration in solutions, which is crucial for applications in dyeing processes and for monitoring its presence in wastewater. While specific λmax values for this compound are not publicly available in the reviewed literature, the table below provides typical absorption ranges for direct dyes of various colors.

Color of Direct Dye Approximate Wavelength of Maximum Absorption (λmax) (nm)
Yellow400–450
Orange450–500
Red500–550
Violet 550–600
Blue600–650
Green650–700

This table illustrates the general relationship between the color of a direct dye and its corresponding wavelength of maximum absorption in the visible spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes. stuba.sk These techniques provide a molecular fingerprint, offering detailed structural information.

Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the characteristic functional groups within the this compound molecule. stuba.skbas.bg The IR spectrum would exhibit distinct absorption bands corresponding to the stretching and bending vibrations of its various bonds. Key expected vibrational bands for this compound are detailed in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600 (broad)
N-H (amine/amide)Stretching3300-3500
C-H (aromatic)Stretching3000-3100
C=C (aromatic)Stretching1450-1600
-N=N- (azo)Stretching1400-1450
S=O (sulfonate)Asymmetric & Symmetric Stretching1150-1250 and 1030-1070
C-NStretching1250-1350
C-O (hydroxyl)Stretching1000-1260

This table presents the characteristic infrared absorption bands expected for the functional groups present in this compound. scienceworldjournal.org

Raman Spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the azo (-N=N-) linkages and the vibrations of the aromatic rings. researchgate.netyork.ac.uk The technique can be applied directly to solid dye samples or to dyed textiles, often with minimal sample preparation. nih.govmtsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. nih.gov For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be necessary to fully assign its structure.

¹H NMR spectroscopy would provide information on the number and chemical environment of the protons in the molecule. The aromatic protons would appear in the downfield region of the spectrum (typically 6.5-8.5 ppm), and their splitting patterns would reveal their connectivity.

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule, including those in the aromatic rings and those bonded to heteroatoms. nih.govnih.gov

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons, ultimately allowing for the complete and unambiguous assignment of the molecule's complex structure. rsc.org

Given the presence of sulfonate groups and the potential for tautomerism in azo dyes, specialized NMR techniques and solvents may be required to obtain high-quality spectra. nih.gov

Structural Unit Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic C-H6.5 - 8.5110 - 140
Aromatic C-N-130 - 150
Aromatic C-O-150 - 160
Aromatic C-S-130 - 145
Amine N-HVariable (broad)-
Hydroxyl O-HVariable (broad)-

This table provides estimated chemical shift ranges for the protons and carbons in the different chemical environments within the this compound structure.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Degradation Product Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the accurate determination of the molecular weight of this compound and for the identification of its degradation products. The molecular formula of this compound is C₃₂H₂₃N₇Na₂O₁₄S₄, with a molecular weight of approximately 903.81 g/mol . worlddyevariety.com

Various ionization techniques can be employed, with Electrospray Ionization (ESI) being particularly suitable for large, polar, and thermally labile molecules like direct dyes. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion and its fragments, aiding in structural confirmation.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions. This fragmentation pattern provides valuable structural information and is instrumental in identifying the products formed during the degradation of the dye, which is crucial for environmental fate studies. nih.gov

Parameter Value Source
Molecular Formula C₃₂H₂₃N₇Na₂O₁₄S₄ worlddyevariety.com
Molecular Weight 903.81 g/mol worlddyevariety.com
Copper Complex Formula C₃₂H₁₉Cu₂N₇Na₂O₁₄S₄ caltagmedsystems.co.uklookchem.com
Copper Complex Molecular Weight 1026.86 g/mol caltagmedsystems.co.uklookchem.com

This table summarizes the molecular formula and weight of this compound and its copper complex.

Chromatographic Separations Coupled with Spectroscopic Detection (e.g., HPLC-PDA-ESI-MS, GC-MS)

To analyze complex mixtures containing this compound, chromatographic techniques are coupled with spectroscopic detectors.

High-Performance Liquid Chromatography (HPLC) is the primary separation technique for non-volatile and thermally unstable compounds like direct dyes. curtin.edu.aunajah.edu A reversed-phase HPLC method, often with a C18 column, is typically used. The separation is achieved by varying the composition of a mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization. shimadzu.comlcms.cz

Photodiode Array (PDA) Detector: An HPLC-PDA system allows for the acquisition of UV-Vis spectra for each peak in the chromatogram. This provides qualitative information and helps in the identification of the dye and any impurities or degradation products.

Electrospray Ionization Mass Spectrometry (ESI-MS): Coupling HPLC with ESI-MS (HPLC-ESI-MS) provides the highest level of analytical specificity and sensitivity. epa.govlabrulez.com This combination allows for the separation of components in a mixture, followed by their definitive identification based on their mass-to-charge ratios and fragmentation patterns. This is the state-of-the-art technique for the trace analysis of dyes in complex matrices like textile effluents. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of this compound due to its low volatility and thermal instability. However, GC-MS can be a valuable tool for the identification of smaller, more volatile degradation products that may be formed during environmental or industrial processes.

Parameter Typical Conditions for Direct Dye Analysis
HPLC Column Reversed-phase (e.g., C18, 150 x 2.1 mm, 3.5 µm)
Mobile Phase Gradient of water and acetonitrile/methanol with 0.1% formic acid
Flow Rate 0.2-0.5 mL/min
Detection PDA (e.g., 200-700 nm) and ESI-MS (positive or negative ion mode)
MS Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF)

This table outlines typical parameters for the analysis of direct dyes using HPLC coupled with spectroscopic detectors.

Advanced Surface Characterization Techniques for Adsorption Studies (e.g., SEM, FT-IR, XRD, BET)

When studying the removal of this compound from water using adsorbent materials, a range of surface characterization techniques are employed to understand the adsorption mechanism. nih.gov

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the adsorbent's surface morphology. By comparing images before and after dye adsorption, changes in the surface texture, such as the filling of pores, can be visualized. deswater.commdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: As discussed earlier, FTIR is used to identify functional groups. In adsorption studies, it is used to examine the adsorbent surface before and after dye uptake. Shifts in the positions of absorption bands can indicate which functional groups on the adsorbent are involved in the binding of the dye molecules. researchgate.net

X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the adsorbent material. Changes in the XRD pattern after dye adsorption can provide insights into whether the adsorption process affects the crystallinity of the adsorbent.

Brunauer-Emmett-Teller (BET) Analysis: BET analysis is used to determine the specific surface area and pore size distribution of the adsorbent material. researchgate.netresearchgate.net A high surface area is generally desirable for a good adsorbent. A decrease in surface area and pore volume after dye uptake confirms that the dye molecules have been adsorbed into the pores of the material. rsc.org

Technique Information Obtained in Adsorption Studies
SEM Visualization of surface morphology and changes upon dye adsorption
FT-IR Identification of functional groups involved in the dye-adsorbent interaction
XRD Analysis of the crystalline structure of the adsorbent and its changes
BET Measurement of specific surface area and pore size distribution

This table summarizes the applications of advanced surface characterization techniques in the study of dye adsorption.

Computational Chemistry and Theoretical Modeling of C.i. Direct Violet 66

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic structure of molecules, which in turn governs their reactivity and spectroscopic properties. For a disazo dye like C.I. Direct Violet 66, QM methods can elucidate the distribution of electrons within the molecule, identify the frontier molecular orbitals (HOMO and LUMO), and predict sites susceptible to chemical reactions.

Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are commonly employed for these calculations. For instance, in studies of other azo dyes, DFT has been used to calculate key quantum chemical parameters that describe global reactivity. tandfonline.com These parameters, while not available specifically for this compound, are exemplified in the table below for a representative azo dye.

Table 1: Representative Quantum Chemical Parameters for an Azo Dye

Parameter Description Typical Calculated Value (a.u.)
EHOMO Energy of the Highest Occupied Molecular Orbital -0.23
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -0.08
ΔΕ (LUMO-HOMO) Energy Gap 0.15
Electronegativity (χ) Tendency to attract electrons 0.155
Hardness (η) Resistance to change in electron distribution 0.075

Note: These values are illustrative and based on general findings for azo dyes, not specifically this compound.

Analysis of the frontier orbitals can pinpoint reactive sites. For example, the HOMO often indicates regions susceptible to electrophilic attack, while the LUMO suggests sites for nucleophilic attack. Fukui indices, derived from QM calculations, can provide a more quantitative measure of local reactivity, identifying specific atoms most likely to participate in reactions. tandfonline.com This information is invaluable for predicting the dye's stability, its interactions with other molecules, and its potential degradation pathways.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations offer a window into the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational landscape, revealing the different shapes the molecule can adopt in solution or when interacting with a surface. This is particularly important for understanding how the dye binds to substrates like textile fibers or biological macromolecules.

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. These simulations can reveal:

Conformational Changes: How the flexible parts of the dye molecule, such as the bonds between the aromatic rings and the azo groups, rotate and bend.

Solvation: How water molecules or other solvents arrange themselves around the dye molecule.

Aggregation: The tendency of dye molecules to stack together in solution, a phenomenon that can affect color and dyeing properties. nih.govcapes.gov.br

Binding Mechanisms: The specific interactions (e.g., hydrogen bonds, van der Waals forces) that govern the binding of the dye to a substrate. nih.gov

In a study on the interaction of azo dyes with an azoreductase enzyme, MD simulations were used to identify the key amino acid residues involved in binding. nih.gov Similar studies on the aggregation of small molecules have shown that MD can successfully predict the propensity of molecules to self-associate in solution. nih.gov

Density Functional Theory (DFT) Applications in Predicting Spectroscopic Properties and Tautomeric Equilibria

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly suitable for studying large molecules like this compound. A primary application of DFT in the context of dyes is the prediction of their electronic absorption spectra (UV-Vis spectra), which determines their color.

Time-dependent DFT (TD-DFT) is the method of choice for calculating excited-state properties. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the maximum absorption wavelength (λmax). Studies on various azo dyes have shown that TD-DFT calculations can achieve good agreement with experimental spectra. nih.govresearchgate.netrsc.org These calculations can also help to understand how different parts of the molecule contribute to the electronic transitions and how substitutions on the aromatic rings can shift the color. nih.gov

Another important application of DFT is the study of tautomerism. Azo dyes can exist in two tautomeric forms: the azo form and the hydrazone form. The equilibrium between these two forms can be influenced by the solvent and can have a significant impact on the dye's color and properties. DFT calculations can determine the relative energies of the tautomers and the energy barrier for their interconversion, providing insight into which form is more stable under different conditions. researchgate.net

Table 2: Illustrative TD-DFT and Tautomerism Data for an Azo Dye

Property Description Predicted Value
λmax (Azo form) Maximum absorption wavelength of the azo tautomer ~450 nm
λmax (Hydrazone form) Maximum absorption wavelength of the hydrazone tautomer ~520 nm
ΔE (Azo-Hydrazone) Relative energy difference between tautomers Hydrazone often more stable

Note: These values are for illustrative purposes and are based on general trends observed for azo dyes.

Computational Approaches to Adsorption Mechanisms and Surface Interactions

Understanding how this compound adsorbs onto surfaces is crucial for its application in dyeing and for assessing its environmental fate. Computational methods can provide detailed insights into the adsorption process at the molecular level.

Both quantum mechanics and molecular dynamics can be used to study adsorption. DFT calculations can be employed to investigate the interaction between a single dye molecule and a model surface (e.g., a cellulose (B213188) model for cotton fibers or a metal oxide surface for environmental interactions). These calculations can reveal the preferred orientation of the dye on the surface and the nature of the binding interactions (e.g., physisorption or chemisorption). tandfonline.com

Molecular dynamics simulations can then be used to study the behavior of multiple dye molecules at the surface, providing information on surface coverage, the formation of adsorbed layers, and the influence of solvent. tandfonline.com For example, a combined DFT and MD study on the adsorption of organic azo dyes on TiO2 and ZnO surfaces revealed that the molecules tend to adsorb in a horizontal fashion, leading to greater surface coverage through both physisorption and chemisorption. tandfonline.com Thermodynamic parameters for the adsorption process can also be calculated, indicating whether the adsorption is spontaneous. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Azo Dyes

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. For azo dyes, including potentially this compound, QSAR models are particularly relevant for assessing their toxicological properties without the need for extensive animal testing. dergipark.org.trresearchgate.netdergipark.org.tr

QSAR models are built by establishing a mathematical relationship between a set of molecular descriptors and a measured biological endpoint (e.g., toxicity, carcinogenicity, mutagenicity). The molecular descriptors are numerical representations of the chemical structure and can be derived from computational chemistry calculations.

Commonly used descriptors in QSAR for azo dyes include:

Topological descriptors: Describe the connectivity of atoms in the molecule.

Quantum chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and partial charges on atoms. nih.gov

Hydrophobicity descriptors: Like the octanol-water partition coefficient (logP), which relates to a substance's tendency to accumulate in fatty tissues.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the toxicity of new or untested azo dyes. The use of QSAR is encouraged by regulatory bodies like the OECD and is a key component of chemical safety assessment frameworks like REACH. dergipark.org.tr Studies have shown that QSAR models can be effective in predicting various toxicological endpoints for azo dyes and their aromatic amine precursors. dergipark.org.trnih.gov

Emerging and Non Traditional Applications of C.i. Direct Violet 66 in Scientific Research and Technology

Applications as a Research Tool in Biological and Cellular Studies

C.I. Direct Violet 66 is gaining traction as a valuable dye in various biological and cellular research applications due to its distinct color and staining capabilities. researchgate.netcaltagmedsystems.co.ukmedchemexpress.com Its utility spans from basic cellular visualization to critical diagnostic procedures in pathology.

Staining and Labeling Methodologies

In the realm of biological research, dyes are fundamental for observing and analyzing cellular structures. caltagmedsystems.co.ukmedchemexpress.com While specific, detailed staining protocols for this compound are not widely published in mainstream literature, its classification as a direct dye suggests its utility in straightforward staining procedures. Direct dyes, by nature, possess a high affinity for cellulosic materials, but their utility can be extended to biological tissues. The inherent charge and molecular structure of this compound allow it to bind to various cellular components, enabling visualization under a microscope.

The application of dyes in biological experiments is a cornerstone of modern life sciences, facilitating the differentiation of cell types and the study of microorganisms. caltagmedsystems.co.ukmedchemexpress.com

Tracking Biomolecules and Evaluating Cell Functions

The ability to track biomolecules and evaluate cellular functions is crucial for understanding complex biological processes. While specific studies detailing the use of this compound for tracking specific biomolecules are not yet prevalent, its properties as a multifunctional dye suggest potential in this area. caltagmedsystems.co.ukmedchemexpress.com Lipophilic dyes, for instance, are widely used to label cell membranes for in vitro and in vivo tracking to study cell migration, proliferation, and interactions. sigmaaldrich.com The application of various dyes allows for the non-invasive, long-term monitoring of transplanted cells in living organisms. researchgate.netnih.gov The development of new fluorescent dyes is continuously expanding the possibilities for real-time in vivo imaging and cell tracking. nih.gov

Tissue Marking in Pathology

A significant and validated non-traditional application of this compound is in the field of histopathology for the marking of tissue specimens. In a notable study, this compound, referred to by its Colour Index number C.I. 29120 and name Purple D-5BL, was successfully used as a tissue marking ink for biopsies and other small specimens. researchgate.net

The primary purpose of tissue marking dyes is to orient excised surgical specimens, which is of paramount importance for pathologists when evaluating surgical margins for the presence of cancer cells. researchgate.netresearchgate.net The study demonstrated that this compound effectively increased the visibility of small specimens, including those from the stomach, lung, nasopharynx, small intestine, and sentinel lymph nodes. researchgate.net A critical finding was that the dye did not interfere with subsequent standard histological procedures, such as hematoxylin (B73222) and eosin (B541160) (H&E) staining or immunohistochemistry, ensuring that diagnostic accuracy was not compromised. researchgate.net The reliable performance of such dyes is crucial to avoid errors in margin assessment. researchgate.net

Application AreaSpecific Use of this compoundKey Findings
Histopathology Tissue Marking Ink (as Purple D-5BL)Increased visibility of small biopsy specimens.
No interference with H&E staining.
No interference with immunohistochemistry.
Recommended for marking small specimens.

Potential in Functional Textile Processing beyond Conventional Dyeing

Beyond simply imparting color, there is a growing interest in developing "functional textiles" that possess additional properties such as UV protection, antimicrobial activity, or sensing capabilities. While the primary role of this compound has been in conventional dyeing, its chemical structure opens up possibilities for its use in functional textile processing. caltagmedsystems.co.ukmedchemexpress.com The integration of various chemical compounds can transform traditional textiles into advanced materials. researchgate.netnih.gov The specific application of this compound to create textiles with novel functions is an area ripe for exploration, leveraging its inherent chemical properties to impart more than just color.

Exploration in Dye-Sensitized Solar Cell Technology

The potential of this compound as a sensitizer (B1316253) in DSSCs has been noted, although specific performance data is not yet widely available in scientific literature. caltagmedsystems.co.ukmedchemexpress.com The efficiency of a DSSC is heavily dependent on the properties of the dye, including its light absorption spectrum and its ability to effectively transfer electrons. utem.edu.mychalcogen.ro Research in this area is focused on discovering and synthesizing new dyes with optimal properties to enhance the power conversion efficiency of these solar cells. chalcogen.ro The exploration of a wide range of dyes, including those not traditionally used in this application like this compound, is a key aspect of advancing DSSC technology.

Role in Advanced Analytical Reagents and Sensors

The development of advanced analytical reagents and sensors is a cornerstone of modern chemistry and diagnostics. The chemical structure of this compound, which includes multiple functional groups, suggests its potential as a chromogenic reagent. medchemexpress.com Chromogenic reagents are compounds that change color in the presence of a specific analyte, forming the basis of many colorimetric assays.

While specific applications of this compound as an analytical sensor are yet to be detailed in research, its properties align with the requirements for such a role. The ability of a dye to interact with specific ions or molecules and produce a visible color change can be harnessed for the development of simple, rapid, and cost-effective analytical tests. The investigation into the potential of this compound in this capacity could lead to novel methods for detecting various chemical species.

Elusive Photochemistry of this compound: A Research Gap in Azo Dye Science

Despite its long-standing use in the dye industry, the intricate photophysical and photochemical behavior of this compound, a prominent diazo dye, remains largely uncharted territory within the scientific community. A thorough review of available research reveals a significant gap in the understanding of its excited-state dynamics and photoisomerization processes, key phenomena that govern the interaction of such molecules with light.

This compound, chemically identified as disodium (B8443419) 5-amino-3-[[4'-[[4-[[2-hydroxy-5-(methylsulfonyl)phenyl]azo]-2-methoxyphenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxynaphthalene-2,7-disulfonate and bearing the CAS number 6798-03-4, belongs to the vast family of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. This structural feature is the primary determinant of their color and, crucially, their photochemical activity.

In principle, azo dyes like this compound are known to undergo reversible trans-cis isomerization upon exposure to light of a suitable wavelength. The more stable trans isomer can be excited to a higher energy state, leading to a conformational change around the azo bond to form the less stable cis isomer. This process can often be reversed by irradiation with a different wavelength of light or through thermal relaxation.

However, a comprehensive search of scientific literature yields no specific studies detailing the photophysical parameters of this compound. Key data points that are fundamental to understanding its photochemical behavior, such as its fluorescence quantum yield, the lifetimes of its excited states, and the quantum yield of its trans-to-cis photoisomerization, are conspicuously absent.

The Unexplored Landscape of this compound Photophysics

The photophysical properties of a molecule dictate how it absorbs and dissipates light energy. For an azo dye, these properties are critical for applications beyond traditional dyeing, including in technologies like optical data storage, molecular switches, and photopharmacology. The lack of data for this compound means that its potential in these emerging fields remains unevaluated.

Detailed research findings on the excited-state dynamics would elucidate the pathways of energy dissipation following light absorption, including the competition between fluorescence, internal conversion, intersystem crossing to triplet states, and the isomerization process itself.

The Mystery of Photoisomerization

Q & A

Q. What methodologies enhance the dye’s wash fastness in textile-based biosensor applications?

  • Methodological Answer : Covalently conjugate the dye to cellulose fibers using carbodiimide crosslinkers (e.g., EDC/NHS). Assess wash fastness via accelerated laundering tests (ISO 105-C06) and measure color retention spectrophotometrically. Compare with non-covalent adsorption methods to quantify stability improvements .

Key Notes for Methodological Rigor

  • Data Contradictions : Address molecular weight and solubility discrepancies through orthogonal analytical techniques (e.g., NMR, HRMS) .
  • Experimental Design : For in vivo studies, prioritize biocompatible solvents (e.g., SBE-β-CD) to minimize toxicity .
  • Emerging Applications : Investigate the dye’s role in solar cells or food safety assays by correlating spectral properties with functional performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.